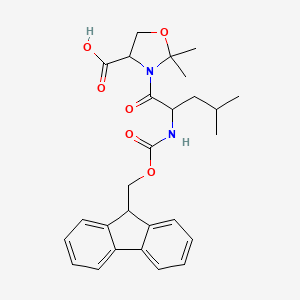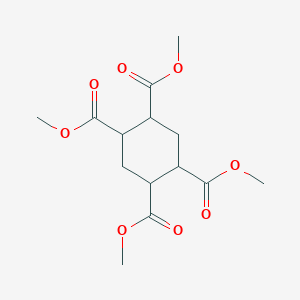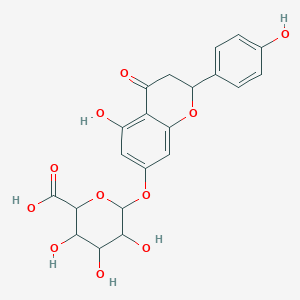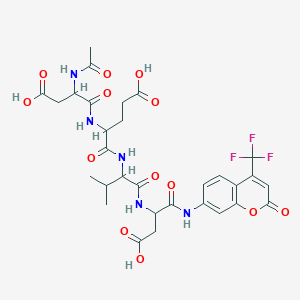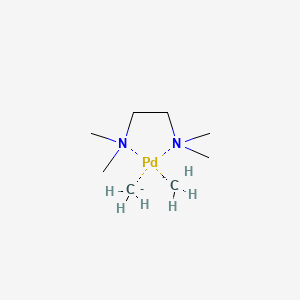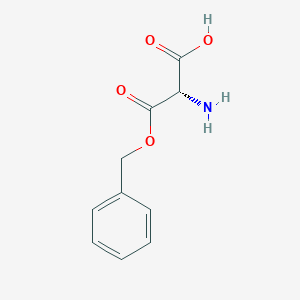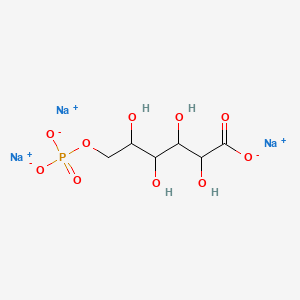
Fmoc-Mating Factor |A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Mating Factor |A is a synthetic peptide used in various biochemical and pharmaceutical research applications. It is a derivative of the mating factor, a peptide pheromone that plays a crucial role in the mating process of certain yeast species. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino terminus of the peptide during synthesis, allowing for the selective deprotection and elongation of the peptide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Mating Factor |A typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base, such as piperidine, to expose the amino terminus for the addition of the next amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide. Additionally, advanced techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
化学反应分析
Types of Reactions
Fmoc-Mating Factor |A can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.
Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The Fmoc group can be selectively removed and replaced with other protecting groups or functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as DTT and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Piperidine is typically used to remove the Fmoc group during peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Formation of peptides with modified protecting groups or functional groups.
科学研究应用
Fmoc-Mating Factor |A has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of yeast mating processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a tool in biochemical assays.
作用机制
The mechanism of action of Fmoc-Mating Factor |A involves its interaction with specific receptors on the surface of target cells. In yeast, the mating factor binds to receptors on the surface of mating-type cells, triggering a signaling cascade that leads to cell cycle arrest and the initiation of mating. The molecular targets and pathways involved include G-protein coupled receptors (GPCRs) and downstream signaling molecules such as mitogen-activated protein kinases (MAPKs).
相似化合物的比较
Similar Compounds
Fmoc-Mating Factor |B: Another derivative of the mating factor with slight variations in its peptide sequence.
Fmoc-Mating Factor |C: A related compound with different functional groups attached to the peptide chain.
Uniqueness
Fmoc-Mating Factor |A is unique due to its specific sequence and the presence of the Fmoc protecting group, which allows for selective modifications during synthesis. Its ability to form stable disulfide bonds and its interaction with specific receptors make it a valuable tool in biochemical and pharmaceutical research.
属性
分子式 |
C97H124N20O19S |
|---|---|
分子量 |
1906.2 g/mol |
IUPAC 名称 |
2-[[2-[[1-[5-amino-2-[[2-[[1-[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C97H124N20O19S/c1-54(2)42-74(111-89(126)76(45-57-48-102-68-24-12-10-18-61(57)68)112-91(128)78(47-59-50-101-53-105-59)113-90(127)77(46-58-49-103-69-25-13-11-19-62(58)69)115-97(135)136-52-67-65-22-8-6-20-63(65)64-21-7-9-23-66(64)67)87(124)107-70(33-35-82(99)119)85(122)110-75(43-55(3)4)88(125)109-72(26-14-15-38-98)94(131)116-39-16-27-80(116)92(129)104-51-84(121)106-73(34-36-83(100)120)95(132)117-40-17-28-81(117)93(130)108-71(37-41-137-5)86(123)114-79(96(133)134)44-56-29-31-60(118)32-30-56/h6-13,18-25,29-32,48-50,53-55,67,70-81,102-103,118H,14-17,26-28,33-47,51-52,98H2,1-5H3,(H2,99,119)(H2,100,120)(H,101,105)(H,104,129)(H,106,121)(H,107,124)(H,108,130)(H,109,125)(H,110,122)(H,111,126)(H,112,128)(H,113,127)(H,114,123)(H,115,135)(H,133,134) |
InChI 键 |
RVELGNNQGMKCEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




